molecular formula C11H12O2 B2493737 (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol CAS No. 1286734-71-1

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol

Cat. No.: B2493737
CAS No.: 1286734-71-1
M. Wt: 176.215
InChI Key: KKBAQAHAWLUGNK-HWACXVBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol is a chiral organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method is the epoxidation of alkenes followed by ring-opening reactions. For example, the epoxidation of a suitable diene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) can yield the desired epoxide, which can then be opened under acidic or basic conditions to form the diol .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution using epoxide hydrolases is one such method, where the enzyme selectively hydrolyzes one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol apart is its bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where precise control over stereochemistry is required.

Properties

IUPAC Name

(9S,10R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2/t8?,9?,10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBAQAHAWLUGNK-HWACXVBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3=CC=CC=C23)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@H]([C@@H](C1C3=CC=CC=C23)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.